molecular formula C28H33N3O3 B10866668 2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide

2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B10866668
M. Wt: 459.6 g/mol
InChI Key: BXQUSUWIZLRSIV-UHFFFAOYSA-N
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Description

2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a dibenzo[b,e][1,4]diazepine core, and a furan-2-ylmethyl acetamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This step often starts with the condensation of appropriate benzene derivatives with diamines under acidic or basic conditions.

    Cyclohexene Ring Introduction: The cyclohexene ring can be introduced via a Diels-Alder reaction or through selective hydrogenation of a cyclohexadiene precursor.

    Attachment of the Furan-2-ylmethyl Acetamide Moiety: This step involves the acylation of the dibenzo[b,e][1,4]diazepine core with furan-2-ylmethyl acetic acid or its derivatives, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the furan moiety.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety or the double bonds in the cyclohexene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the dibenzo[b,e][1,4]diazepine core and the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its dibenzo[b,e][1,4]diazepine core, which is a common motif in many bioactive molecules.

Medicine

In medicine, it could be investigated for potential therapeutic applications, such as acting as a ligand for specific receptors or enzymes.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, altering their function. The dibenzo[b,e][1,4]diazepine core might allow it to bind to certain receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide
  • 2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the furan ring, in particular, might influence its electronic properties and binding interactions.

Properties

Molecular Formula

C28H33N3O3

Molecular Weight

459.6 g/mol

IUPAC Name

2-(6-cyclohex-3-en-1-yl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C28H33N3O3/c1-28(2)15-22-26(24(32)16-28)27(19-9-4-3-5-10-19)31(23-13-7-6-12-21(23)30-22)18-25(33)29-17-20-11-8-14-34-20/h3-4,6-8,11-14,19,27,30H,5,9-10,15-18H2,1-2H3,(H,29,33)

InChI Key

BXQUSUWIZLRSIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CO4)C5CCC=CC5)C(=O)C1)C

Origin of Product

United States

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